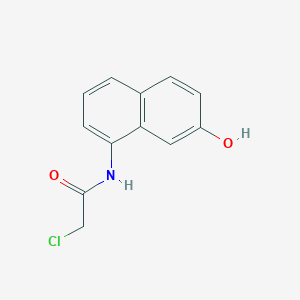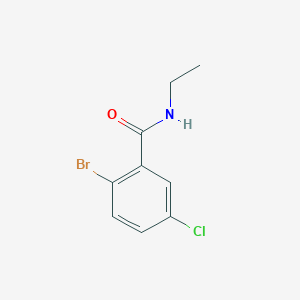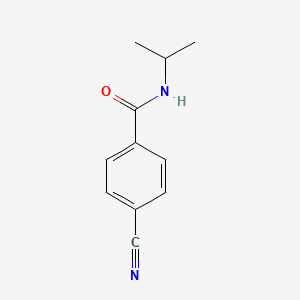
4-cyano-N-(1-methylethyl)-Benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-(1-methylethyl)-Benzamide, also known as 4-CN-IBMX, is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many cellular signaling pathways. Inhibition of PDEs by 4-CN-IBMX leads to an increase in intracellular levels of cAMP and cGMP, which can have various physiological and biochemical effects.
作用机制
4-cyano-N-(1-methylethyl)-Benzamide inhibits PDEs by binding to the catalytic site of the enzyme and preventing the hydrolysis of cyclic nucleotides. This results in an accumulation of cAMP and cGMP, which can activate downstream signaling pathways. The exact mechanism of action of 4-cyano-N-(1-methylethyl)-Benzamide may vary depending on the specific PDE isoform being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-N-(1-methylethyl)-Benzamide are largely dependent on the specific cell type and signaling pathway being modulated. Some of the known effects of 4-cyano-N-(1-methylethyl)-Benzamide include:
- Vasodilation: 4-cyano-N-(1-methylethyl)-Benzamide has been shown to increase cAMP levels in smooth muscle cells, leading to relaxation of blood vessels and vasodilation.
- Inhibition of platelet aggregation: 4-cyano-N-(1-methylethyl)-Benzamide can inhibit platelet aggregation by increasing cAMP levels in platelets, which reduces the activation of platelet integrins.
- Modulation of neurotransmitter release: 4-cyano-N-(1-methylethyl)-Benzamide can modulate the release of neurotransmitters, such as dopamine and acetylcholine, by increasing cAMP levels in neurons.
- Immune modulation: 4-cyano-N-(1-methylethyl)-Benzamide can modulate immune cell function by increasing cAMP levels in T cells and macrophages, which can affect cytokine production and immune cell activation.
实验室实验的优点和局限性
One advantage of using 4-cyano-N-(1-methylethyl)-Benzamide in lab experiments is its potency and selectivity for PDE inhibition. It has been shown to be effective at low concentrations and can selectively inhibit specific PDE isoforms. However, one limitation of using 4-cyano-N-(1-methylethyl)-Benzamide is its potential for off-target effects, as it can also inhibit other enzymes, such as adenosine deaminase and monoamine oxidase. Additionally, the effects of 4-cyano-N-(1-methylethyl)-Benzamide may vary depending on the specific cell type and experimental conditions.
未来方向
There are several future directions for research involving 4-cyano-N-(1-methylethyl)-Benzamide. Some possible areas of investigation include:
- Development of more selective PDE inhibitors: While 4-cyano-N-(1-methylethyl)-Benzamide is a potent PDE inhibitor, it can also inhibit other enzymes and may have off-target effects. Developing more selective PDE inhibitors could help to reduce these potential side effects.
- Investigation of the role of cyclic nucleotides in disease: Dysregulation of cyclic nucleotide signaling has been implicated in various diseases, such as heart failure, asthma, and cancer. Investigating the role of cyclic nucleotides and PDE inhibitors, such as 4-cyano-N-(1-methylethyl)-Benzamide, in these diseases could lead to the development of new therapies.
- Development of novel drug delivery systems: 4-cyano-N-(1-methylethyl)-Benzamide has poor solubility and bioavailability, which can limit its effectiveness as a therapeutic agent. Developing novel drug delivery systems, such as nanoparticles or liposomes, could help to improve the pharmacokinetics and efficacy of 4-cyano-N-(1-methylethyl)-Benzamide.
合成方法
The synthesis of 4-cyano-N-(1-methylethyl)-Benzamide involves the reaction of 4-cyanobenzoyl chloride with isopropylamine in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain 4-cyano-N-(1-methylethyl)-Benzamide in high yield and purity.
科学研究应用
4-cyano-N-(1-methylethyl)-Benzamide has been widely used as a research tool to investigate the role of cyclic nucleotides in various cellular processes. It has been shown to increase cAMP and cGMP levels in various cell types, including neurons, smooth muscle cells, and immune cells. This increase in cyclic nucleotide levels can lead to various effects, such as vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release.
属性
IUPAC Name |
4-cyano-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRERSCNLNGVZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(1-methylethyl)-Benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)

![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)
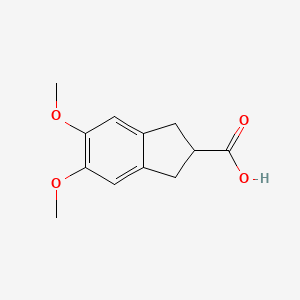
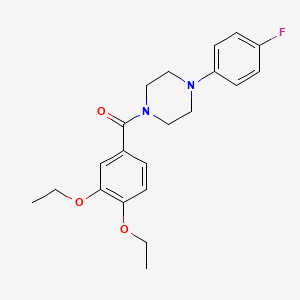
![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)
